4-[(1-Cyclohexylethyl)amino]pentan-1-ol is an organic compound with the molecular formula CHNO. It is classified as a secondary amine due to the presence of an amino group attached to a pentanol chain. The compound's structure includes a cyclohexylethyl group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol typically involves the reaction of 1-cyclohexylethylamine with pentan-1-ol. This reaction is generally conducted under controlled conditions to optimize yield and purity.
The molecular structure of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol features:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | 4-(1-cyclohexylethylamino)pentan-1-ol |
| InChI | InChI=1S/C12H25NO/c1-10(14)8-9-13-11(2)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
| InChI Key | SFXCMRQSRDPUKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCNC(C)C1CCCCC1)O |
4-[(1-Cyclohexylethyl)amino]pentan-1-ol can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-[(1-Cyclohexylethyl)amino]pentan-1-ol primarily involves its interactions at the molecular level, particularly through its amino group which can act as a nucleophile in various chemical processes. This reactivity allows it to participate in forming new bonds with electrophiles, making it valuable in synthetic organic chemistry.
The compound is expected to be a colorless liquid or solid at room temperature due to its aliphatic nature.
Key chemical properties include:
Relevant data indicates that its unique cyclohexylethyl group provides steric hindrance, influencing its reactivity compared to simpler amines.
4-[(1-Cyclohexylethyl)amino]pentan-1-ol has several scientific applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: